molecular formula C6H10N2O B8628910 2-(3-Methoxyazetidin-1-yl)acetonitrile CAS No. 911300-64-6

2-(3-Methoxyazetidin-1-yl)acetonitrile

Cat. No. B8628910
Key on ui cas rn: 911300-64-6
M. Wt: 126.16 g/mol
InChI Key: XBIRYNSQDLLVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

A solution of 3-methoxyazetidine hydrochloride (275) (MacKenzie et al., PCT Int Appl. WO 9605193, 1996) (3.0 g, 24.4 mmol), aqueous glycolonitrile (55%, 3.4 mL, 34.3 mmol) and Et3N (5.2 mL, 37.3 mmol) was stirred at 20° C. for 3 h, then heated at 50° C. for 1 h. The solution was cooled and partitioned between water (50 mL) and Et2O (50 mL). The organic fraction was washed with water (2×50 mL) and brine (50 mL), dried and the solvent evaporated to give nitrile 276 (1.76 g, 57%) as a colourless oil: 1H NMR δ 4.06 (p, J=5.7 Hz, 1H, CHO), 3.61-3.66 (m, 2H, CH2N), 3.49 (s, 2H, CH2CN), 3.28 (s, 3H, OCH3), 3.22-3.27 (m, 2H, CH2N); MS (APCI) m/z 127 (MH+, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH:4]1[CH2:7][NH:6][CH2:5]1.[C:8](#[N:11])[CH2:9]O.CCN(CC)CC>>[CH3:2][O:3][CH:4]1[CH2:7][N:6]([CH2:9][C:8]#[N:11])[CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.COC1CNC1
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(CO)#N
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water (50 mL) and Et2O (50 mL)
WASH
Type
WASH
Details
The organic fraction was washed with water (2×50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1CN(C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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